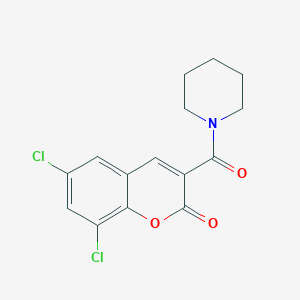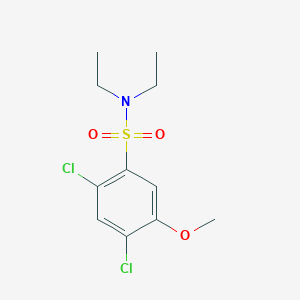
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide, commonly known as DBNE, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBNE belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
DBNE has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its antibacterial activity against gram-positive and gram-negative bacteria. DBNE has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterial strain that is resistant to many commonly used antibiotics. Additionally, DBNE has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mécanisme D'action
The exact mechanism of action of DBNE is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. DBNE has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. DBNE has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic implications.
Biochemical and Physiological Effects:
DBNE has been shown to have a range of biochemical and physiological effects. In animal models, DBNE has been shown to reduce tumor growth and increase survival rates. DBNE has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, DBNE has been shown to have antibacterial activity against various bacterial strains, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBNE in lab experiments is its potency. DBNE has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, DBNE has been shown to have a wide range of pharmacological properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using DBNE in lab experiments is its solubility. DBNE is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on DBNE. One area of interest is the development of DBNE derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of DBNE as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DBNE and its potential as a therapeutic agent.
Méthodes De Synthèse
DBNE can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 2,5-dibromobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethylamine to yield DBNE. The purity and yield of DBNE can be improved by using advanced purification techniques such as recrystallization and chromatography.
Propriétés
Nom du produit |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H19Br2NO2S |
Poids moléculaire |
425.2 g/mol |
Nom IUPAC |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Br2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h8-10,12H,2-7H2,1H3 |
Clé InChI |
BHKYMZVWBBLDPM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)


![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)